
2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-6-azathymine is a synthetic compound with the molecular formula C6H8N4O2. It is a derivative of thymine, where the 6th carbon atom is replaced by a nitrogen atom. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-azathymine typically involves the alkylation of 6-azathymine. One common method includes the reaction of 6-azathymine with methyl iodide in the presence of a base such as sodium hydride in an anhydrous solvent like dimethylformamide . The reaction is carried out at low temperatures to control the reactivity and ensure high yield.
Industrial Production Methods
While specific industrial production methods for 1,3-dimethyl-6-azathymine are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,3-Dimethyl-6-azathymine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are common for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
1,3-Dimethyl-6-azathymine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,3-dimethyl-6-azathymine involves its interaction with thymine metabolic pathways. By mimicking thymine, it competes with natural thymine for incorporation into DNA, thereby inhibiting DNA synthesis and cell growth . This competitive inhibition is particularly effective against microorganisms that rely heavily on thymine for growth.
相似化合物的比较
Similar Compounds
6-Azathymine: The parent compound from which 1,3-dimethyl-6-azathymine is derived.
Thymine: A natural nucleobase found in DNA.
5-Methyl-6-azauracil: Another thymine analog with similar properties.
Uniqueness
1,3-Dimethyl-6-azathymine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike thymine, it has enhanced stability and different reactivity, making it a valuable tool in synthetic chemistry and biological research.
属性
CAS 编号 |
53400-11-6 |
|---|---|
分子式 |
C6H9N3O2 |
分子量 |
155.15 g/mol |
IUPAC 名称 |
2,4,6-trimethyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C6H9N3O2/c1-4-5(10)8(2)6(11)9(3)7-4/h1-3H3 |
InChI 键 |
MRHQZZNFNFIKEG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=O)N(C1=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


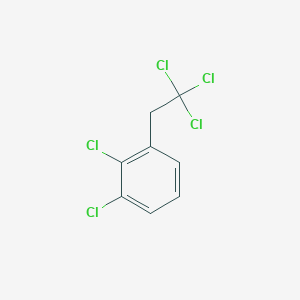
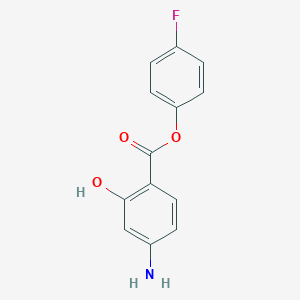
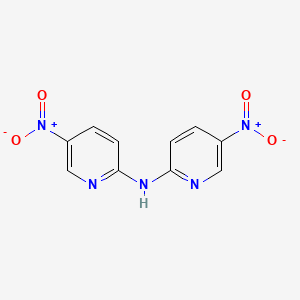
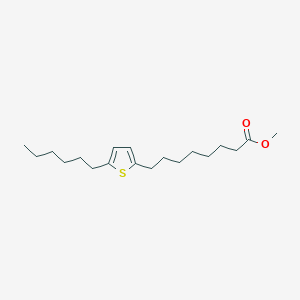
![3-{[(4-Methoxyphenyl)methyl]amino}propanenitrile](/img/structure/B14644718.png)
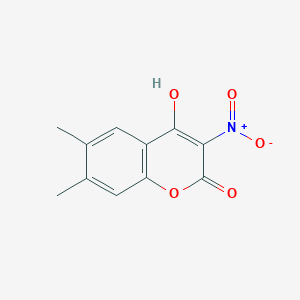
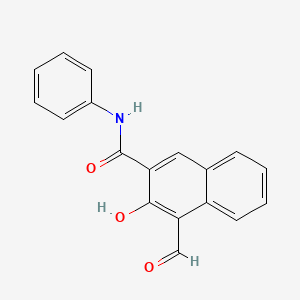
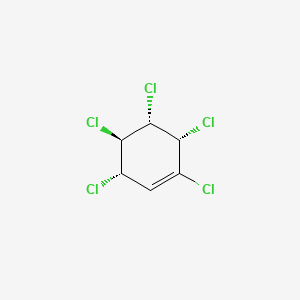
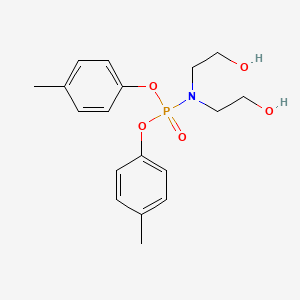

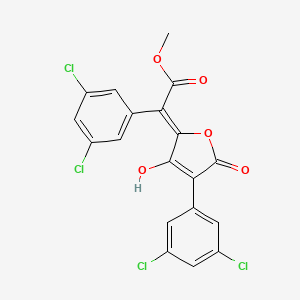
![Sodium 6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14644776.png)
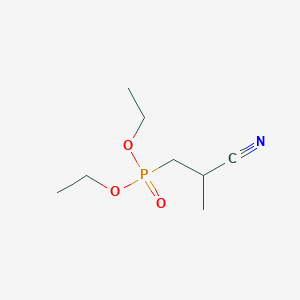
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene](/img/structure/B14644800.png)
